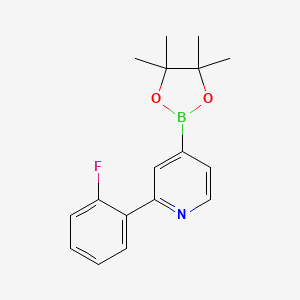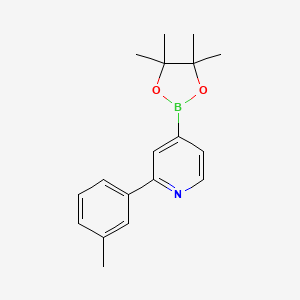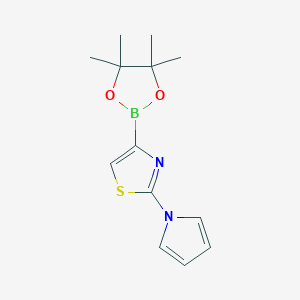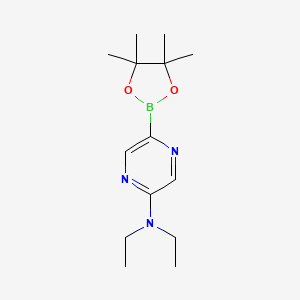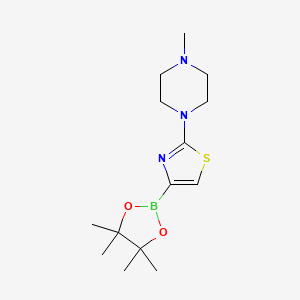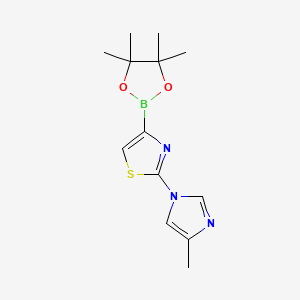
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester, also known as TPBAPE, is a novel ester compound that has been used in various scientific research applications. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including Suzuki-Miyaura and Heck reactions. TPBAPE has also been used in biochemistry and physiological studies, as well as in laboratory experiments.
科学研究应用
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been used in various scientific research applications, including inorganic and organic synthesis, biochemistry and physiology, and laboratory experiments. In organic synthesis, this compound has been used in the Suzuki-Miyaura and Heck reactions. In biochemistry and physiology, this compound has been used to study the effects of various compounds on cell signaling pathways and enzyme activity. In laboratory experiments, this compound has been used to study the effects of various compounds on cell growth and viability.
作用机制
The mechanism of action of 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester is not yet fully understood. However, it is believed to act as a catalyst for various reactions, including Suzuki-Miyaura and Heck reactions. Additionally, this compound has been shown to interact with various biological molecules, such as proteins and enzymes, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cell culture studies, this compound has been shown to affect cell signaling pathways and enzyme activity. Additionally, this compound has been shown to affect cell growth and viability in laboratory experiments.
实验室实验的优点和局限性
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is a versatile reagent that can be used in a variety of reactions. Additionally, this compound has been shown to have various biochemical and physiological effects, making it useful for studying the effects of various compounds on cell signaling pathways and enzyme activity.
However, there are also some limitations to using this compound in laboratory experiments. The reaction conditions can be difficult to control, and the product can be difficult to isolate. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in certain situations.
未来方向
There are several potential future directions for 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester. One possibility is to further explore its use in organic synthesis, including its use in the Suzuki-Miyaura and Heck reactions. Additionally, further research could be done to study the effects of this compound on cell signaling pathways and enzyme activity. Finally, further research could be done to develop more efficient methods of synthesizing and isolating this compound.
合成方法
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester can be synthesized from the reaction of 4-tolyl pyridine with boronic acid pinacol ester. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium(II) chloride. The reaction is typically carried out at room temperature, and the product is isolated by column chromatography.
属性
IUPAC Name |
2-(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-13-6-8-14(9-7-13)16-12-15(10-11-20-16)19-21-17(2,3)18(4,5)22-19/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSUICZUJNYGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







